BT-Cic

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

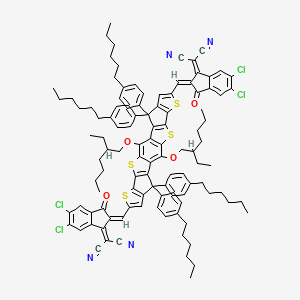

BT-Cic is a highly efficient, ultra-narrow bandgap, near-infrared absorbing, non-fullerene acceptor designed for use in high-performance organic photovoltaic devices . This compound has gained significant attention due to its excellent charge mobilities, increased absorption maximum values, and reduced band gaps, making it a promising candidate for organic solar cells .

Preparation Methods

The synthesis of BT-Cic involves the use of structural modeling techniques to design efficient organic solar cells. The compound is synthesized through a series of reactions that involve the replacement of end-capped dichlorinated acceptors with 3-thiophen-2-yl-acrylonitrile as the pi-linkers along with varying terminal acceptor moieties . The systematic computational analysis reveals that under the influence of terminal acceptor groups, there is an augmentation in the absorption range and a reduction in the band gap values .

Chemical Reactions Analysis

BT-Cic undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-withdrawing effect of acceptor moieties is evident from the electronic density distribution on the highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals . Common reagents and conditions used in these reactions include quantum chemical density functional theory and its time-dependent density functional theory . Major products formed from these reactions include novel non-fullerene acceptor molecules with an A-π-D-π-A configuration .

Scientific Research Applications

BT-Cic has a wide range of scientific research applications, particularly in the field of organic photovoltaics. The compound is used to design efficient organic solar cells due to its excellent charge mobilities, increased absorption maximum values, and reduced band gaps . Additionally, this compound is employed in high-performance organic photovoltaic devices as a non-fullerene acceptor . The compound’s favorable charge transfer characteristics make it a valuable component in the development of renewable energy resources .

Mechanism of Action

The mechanism of action of BT-Cic involves the efficient transfer of charge carriers due to its low reorganization energies for electron and hole . The compound’s molecular targets include the highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals, which play a crucial role in its photovoltaic properties . The electron-withdrawing effect of acceptor moieties enhances the compound’s charge transfer characteristics, making it an effective component in organic solar cells .

Comparison with Similar Compounds

BT-Cic is compared with other similar compounds, such as BT1, BT2, BT3, and BT4, which are also novel non-fullerene acceptor molecules with an A-π-D-π-A configuration . These compounds have a seven fused ring-based benzodithiophene central core and newly substituted peripheral acceptor moieties . The unique attributes of this compound, such as its ultra-narrow bandgap and near-infrared absorbing properties, make it stand out among similar compounds .

Properties

Molecular Formula |

C110H110Cl4N4O4S4 |

|---|---|

Molecular Weight |

1822.1 g/mol |

IUPAC Name |

2-[(2Z)-5,6-dichloro-2-[[20-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-2,14-bis(2-ethylhexoxy)-5,5,17,17-tetrakis(4-hexylphenyl)-9,12,21,24-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |

InChI |

InChI=1S/C110H110Cl4N4O4S4/c1-9-17-23-27-33-69-37-45-75(46-38-69)109(76-47-39-70(40-48-76)34-28-24-18-10-2)87-55-79(53-85-93(73(61-115)62-116)81-57-89(111)91(113)59-83(81)99(85)119)123-103(87)107-97(109)95-101(121-65-67(15-7)31-21-13-5)106-96(102(105(95)125-107)122-66-68(16-8)32-22-14-6)98-108(126-106)104-88(56-80(124-104)54-86-94(74(63-117)64-118)82-58-90(112)92(114)60-84(82)100(86)120)110(98,77-49-41-71(42-50-77)35-29-25-19-11-3)78-51-43-72(44-52-78)36-30-26-20-12-4/h37-60,67-68H,9-36,65-66H2,1-8H3/b85-53-,86-54- |

InChI Key |

QKGHNUQLBFDZDZ-HCWKZPPBSA-N |

Isomeric SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(C6=C(C7=C(S6)C8=C(C7(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C=C(S8)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C(=C5S4)OCC(CC)CCCC)OCC(CC)CCCC)SC(=C3)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C1=CC=C(C=C1)CCCCCC |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(C6=C(C7=C(S6)C8=C(C7(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C=C(S8)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C(=C5S4)OCC(CC)CCCC)OCC(CC)CCCC)SC(=C3)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C1=CC=C(C=C1)CCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)

![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)

![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)